N-(5-Chloro-2-{(E)-3-[9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]non-7-yl]-3-oxopropenyl}-4-methoxyphenyl)-acetamide
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Overview
Description
N-(5-Chloro-2-(3-(9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[331]nonan-7-yl)-3-oxoprop-1-en-1-yl)-4-methoxyphenyl)acetamide is a complex organic compound featuring a bicyclo[331]nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-(3-(9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl)-3-oxoprop-1-en-1-yl)-4-methoxyphenyl)acetamide typically involves multiple steps, starting with the construction of the bicyclo[3.3.1]nonane core. This can be achieved through various routes, including the Diels-Alder reaction, followed by functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-(3-(9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl)-3-oxoprop-1-en-1-yl)-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the bicyclo[3.3.1]nonane core or other parts of the molecule.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups onto the aromatic ring .
Scientific Research Applications
N-(5-Chloro-2-(3-(9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[33
Mechanism of Action
The mechanism by which N-(5-Chloro-2-(3-(9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl)-3-oxoprop-1-en-1-yl)-4-methoxyphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
- 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one oximes
Uniqueness
N-(5-Chloro-2-(3-(9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl)-3-oxoprop-1-en-1-yl)-4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and the presence of the bicyclo[3.3.1]nonane core. This gives it distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C25H27ClFN3O4 |
---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
N-[5-chloro-2-[(E)-3-[9-[(4-fluorophenyl)methyl]-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-3-oxoprop-1-enyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C25H27ClFN3O4/c1-16(31)28-23-10-22(26)24(33-2)9-18(23)5-8-25(32)29-12-20-14-34-15-21(13-29)30(20)11-17-3-6-19(27)7-4-17/h3-10,20-21H,11-15H2,1-2H3,(H,28,31)/b8-5+ |
InChI Key |
XKLXSHKFDPEOPK-VMPITWQZSA-N |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1/C=C/C(=O)N2CC3COCC(C2)N3CC4=CC=C(C=C4)F)OC)Cl |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1C=CC(=O)N2CC3COCC(C2)N3CC4=CC=C(C=C4)F)OC)Cl |
Origin of Product |
United States |
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